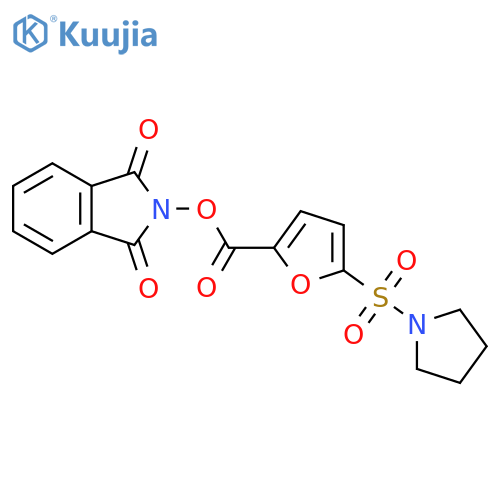Cas no 2248403-16-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate)

2248403-16-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248403-16-7
- EN300-6520672
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate
-
- インチ: 1S/C17H14N2O7S/c20-15-11-5-1-2-6-12(11)16(21)19(15)26-17(22)13-7-8-14(25-13)27(23,24)18-9-3-4-10-18/h1-2,5-8H,3-4,9-10H2
- InChIKey: ONWHHSVHXMWQNE-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)O1)(N1CCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 390.05217196g/mol
- どういたいしつりょう: 390.05217196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 717
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520672-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate |
2248403-16-7 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
3. Water
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
2248403-16-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
